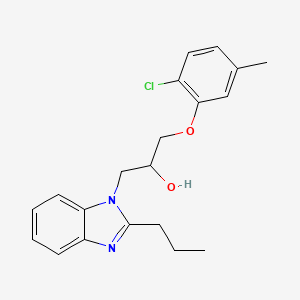

1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become a widely prescribed medication. In

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases such as hypertension, heart failure, and myocardial infarction. It has also been investigated for its potential use in other conditions such as diabetes, asthma, and cancer. Carvedilol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.

Mechanism of Action

Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol reduces the effects of adrenaline and other stress hormones on the heart and blood vessels, leading to a decrease in heart rate and blood pressure. Carvedilol also has vasodilatory effects, which further contribute to its antihypertensive and cardioprotective effects.

Biochemical and Physiological Effects

Carvedilol has been shown to have a range of biochemical and physiological effects. It reduces sympathetic nervous system activity, decreases oxidative stress and inflammation, improves endothelial function, and enhances insulin sensitivity. Carvedilol has also been shown to have antiarrhythmic effects and to improve left ventricular function in patients with heart failure.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied and its pharmacokinetics and pharmacodynamics are well understood. However, 1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol also has some limitations. It has a short half-life and requires multiple daily dosing, which can make it difficult to use in some experiments. It also has potential side effects on the cardiovascular and respiratory systems, which need to be carefully monitored.

Future Directions

There are several potential future directions for 1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol research. One area of interest is its use in combination with other medications for the treatment of cardiovascular diseases. Another area of interest is its potential use in the prevention and treatment of cancer. Carvedilol has been shown to have antiproliferative effects on cancer cells and may have a role in cancer therapy. Further research is needed to explore these and other potential applications of 1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol.

Conclusion

In conclusion, 1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is a beta-blocker medication with a well-established role in the treatment of hypertension, heart failure, and other cardiovascular conditions. It has been extensively studied for its therapeutic effects and has potential applications in other conditions such as diabetes and cancer. Carvedilol has a range of biochemical and physiological effects and has both advantages and limitations for laboratory experiments. Future research is needed to explore the full potential of 1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol in the prevention and treatment of disease.

Synthesis Methods

Carvedilol can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-chloro-5-methylphenol with propylamine to form 1-(2-chloro-5-methylphenoxy)-2-propylamine. The second step involves the reaction of 1-(2-chloro-5-methylphenoxy)-2-propylamine with 1H-benzimidazole-2-carboxylic acid to form 1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol, which is then converted to 1-(2-chloro-5-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol by reduction with lithium aluminum hydride.

properties

IUPAC Name |

1-(2-chloro-5-methylphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O2/c1-3-6-20-22-17-7-4-5-8-18(17)23(20)12-15(24)13-25-19-11-14(2)9-10-16(19)21/h4-5,7-11,15,24H,3,6,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXNEEKZRJGDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC(COC3=C(C=CC(=C3)C)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenoxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5169873.png)

![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)

![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)

![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)

![3-methyl-N-[2,2,2-trichloro-1-(phenylsulfonyl)ethyl]butanamide](/img/structure/B5169906.png)

![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)

![3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169918.png)

![2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5169920.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169940.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)

![1-(2-fluorobenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5169949.png)